BenchChemオンラインストアへようこそ!

Bcl-2-like protein 1 (173-182)

HLA-A2 binding C50 value MHC stabilization assay

Bcl-2-like protein 1 (173-182), with the sequence YLNDHLEPWI, is a 10-amino acid synthetic peptide derived from the anti-apoptotic protein Bcl-xL (BCL2L1). It functions as an HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope, recognized by CD8+ T cells in the context of the MHC class I molecule.

Molecular Formula
Molecular Weight
Cat. No. B1575209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl-2-like protein 1 (173-182)
SynonymsBcl-2-like protein 1 (173-182)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Bcl-2-like Protein 1 (173-182) as an HLA-A*02:01-Restricted Peptide Epitope for Cancer Immunotherapy Research


Bcl-2-like protein 1 (173-182), with the sequence YLNDHLEPWI, is a 10-amino acid synthetic peptide derived from the anti-apoptotic protein Bcl-xL (BCL2L1) [1]. It functions as an HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope, recognized by CD8+ T cells in the context of the MHC class I molecule [2]. This peptide is situated within the inserted region (amino acids 126–188) that distinguishes the anti-apoptotic Bcl-xL isoform from its pro-apoptotic counterpart Bcl-xS, making it a tumor-associated antigen target [2].

Why HLA-A*02:01-Restricted Peptide Epitopes from Bcl-xL Are Not Interchangeable


Substituting Bcl-2-like protein 1 (173-182) with other in-class Bcl-xL-derived peptides is not scientifically valid due to vast differences in HLA-A2 binding affinity, which is a critical determinant of immunogenicity. Peptides from the same protein of origin can exhibit binding affinities that differ by more than 30-fold, directly impacting the frequency and magnitude of spontaneous CTL responses in cancer patients [1]. Only a subset of Bcl-xL peptides are recognized by the immune system, and their distinct binding profiles dictate their utility in immune monitoring, T-cell expansion, and vaccine development, making generic peptide substitution unreliable [1].

Quantitative Evidence Guide for Selecting Bcl-2-like Protein 1 (173-182) Over Other Bcl-xL or Control Peptides


HLA-A2 Binding Affinity: Bcl-xL173–182 Exhibits a 33-Fold Higher Affinity Than Overlapping Epitopes

The Bcl-xL173–182 peptide (YLNDHLEPWI) demonstrates an HLA-A2 binding affinity with a C50 of 3 µM, which is 33-fold higher than the overlapping peptides Bcl-xL165–174 (RIAAWMATYL) and Bcl-xL161–170 (VLVSRIAAWM), both of which have a C50 >100 µM [1]. This affinity is comparable to another strong binder, Bcl-xL169–178 (WMATYLNDHL), which has a C50 of 4 µM, but Bcl-xL173–182 remains the superior epitope when considering downstream functional immunogenicity [1].

HLA-A2 binding C50 value MHC stabilization assay epitope affinity

Ex Vivo CTL Response Frequency: Bcl-xL173–182 Elicits Spontaneous T-Cell Responses in 50% of Breast Cancer Patients

In a direct ELISPOT assay using peripheral blood lymphocytes (PBL) from HLA-A2+ breast cancer patients, Bcl-xL173–182 elicited a spontaneous CTL response in 9 out of 18 patients (50%), a significantly higher frequency than the responses detected against other Bcl-xL peptides [1]. Critically, no responses against Bcl-xL173–182 were detected in any of the 12 healthy control individuals, confirming its disease-specific immunogenicity [1].

ELISPOT immune monitoring cancer immunotherapy T-cell response

Cytotoxic Capacity: Bcl-xL173–182-Specific T Cells Lyse Target Cells at Sub-Nanomolar Peptide Concentrations

A CD8+ T-cell clone specific for Bcl-xL173–182 demonstrated potent cytotoxicity, efficiently lysing T2 target cells at an effector-to-target (E:T) ratio of 1:1 when pulsed with peptide concentrations as low as 10^-7 mM (100 pM) [1]. This high functional avidity ensures that even cells with low antigen presentation density can be eliminated.

cytotoxicity T-cell clone peptide sensitivity cancer cell lysis

Differential Tumor Selectivity: Bcl-xL173–182-Specific CTLs Distinguish Malignant from Normal Hematopoietic Cells

Bcl-xL173–182-specific CTLs exhibited a critical safety profile by selectively lysing ex vivo enriched acute myeloid leukemia (AML) blasts while sparing non-malignant B cells (CD19+) and T cells (CD3+) from the same patient [1]. This functional selectivity mitigates the risk of autoimmunity, a major concern for anti-apoptotic protein-targeted therapies.

tumor selectivity AML ex vivo normal cell sparing

Clinical Translation: Bcl-xL173–182 Is a Lead Component in a Phase I Peptide Vaccine Trial for Multiple Myeloma

The Bcl-xL173–182 peptide was included as a component of a therapeutic peptide vaccine cocktail targeting Bcl-2 family proteins in a Phase I clinical trial for relapsed multiple myeloma [1]. The vaccine was well-tolerated, with immune responses detected in all 6 patients who received more than 2 vaccinations, and 3 patients showing increased immune responses post-vaccination, validating its clinical applicability [1].

clinical trial therapeutic vaccine multiple myeloma phase I

Optimal Applications for Bcl-2-like Protein 1 (173-182) Based on Quantitative Differentiation Evidence


Immunological Monitoring of HLA-A2-Restricted T-Cell Responses in Cancer Patients

For researchers using ELISPOT or flow cytometry-based dextramer staining, Bcl-xL173–182 is the preferred reagent for detecting and quantifying spontaneous anti-tumor T-cell responses. Its high binding affinity (C50 = 3 µM) and demonstrated immunodominance in breast cancer patients provide superior assay sensitivity compared to other Bcl-xL peptides with weak HLA-A2 binding [1]. The peptide's strict tumor-specific recognition pattern (positive in patients, negative in healthy controls) makes it a robust marker for immune surveillance studies [1].

Adoptive T-Cell Therapy and Expansion of Tumor-Infiltrating Lymphocytes (TILs)

The high functional avidity of Bcl-xL173–182-specific CTL clones (lysing target cells at 100 pM peptide concentration, E:T 1:1) makes this peptide an ideal candidate for generating and expanding highly reactive T cells for adoptive transfer [2]. Its ability to guide the expansion of CTLs that selectively kill malignant cells (including AML blasts) while sparing normal hematopoietic cells provides a crucial safety mechanism for cellular therapy protocols [2].

Multi-Peptide Cancer Vaccine Formulation

For vaccine developers designing multi-epitope Bcl-2 family vaccines, Bcl-xL173–182 is a mandatory inclusion based on its successful use in a Phase I clinical trial for relapsed multiple myeloma, where it contributed to a vaccine cocktail that was well-tolerated and immunogenic [3]. Its property as a universal tumor antigen—with CTLs capable of killing HLA-matched breast, colon, melanoma, and AML cancer cell lines—ensures broad therapeutic applicability [2].

MHC Multimer-Based Sorting of Antigen-Specific T Cells for Single-Cell Genomics

For advanced single-cell sequencing workflows, the well-characterized stability of the Bcl-xL173–182 / HLA-A*02:01 complex supports the production of high-quality MHC Dextramer reagents for sorting rare antigen-specific CD8+ T-cell populations from patient samples . This peptide's established performance in multiplexed T-cell analysis enables researchers to track the evolution of anti-tumor immune responses with high fidelity.

Quote Request

Request a Quote for Bcl-2-like protein 1 (173-182)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.